4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves nucleophilic substitution reactions on cyanuric chloride. Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur via sequential nucleophilic attacks on the C-Cl bond, leading to C-O, C-N, and C-S bonds .
Reaction Conditions::- The substitution of Cl by primary amines (m and y positions) can be achieved by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production:: While specific industrial production methods for this compound are not widely documented, its synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Nucleophilic substitution reactions are key for its synthesis.
Common Reagents: Amines, chlorinating agents, and solvents.
Major Products: The specific products depend on the substituents and reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: Hexamethylmelamine (HMM) and related derivatives exhibit antitumor properties against lung, breast, and ovarian cancers.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its potential as a siderophore-mediated drug and other applications are being explored.
Mechanism of Action
The precise mechanism by which 4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
4-cyclopropyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17N5/c12-10-13-9(8-4-5-8)14-11(15-10)16-6-2-1-3-7-16/h8H,1-7H2,(H2,12,13,14,15) |
InChI Key |
CNSNYWYRKBIDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)C3CC3 |
Origin of Product |
United States |
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